molecular formula C23H14ClNO4S B15011182 4-{[(E)-(4-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]oxy}phenyl)methylidene]amino}benzoic acid

4-{[(E)-(4-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]oxy}phenyl)methylidene]amino}benzoic acid

Cat. No.: B15011182
M. Wt: 435.9 g/mol
InChI Key: FAYBYFYFPYYQBO-UHFFFAOYSA-N
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Description

4-{[(E)-(4-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]oxy}phenyl)methylidene]amino}benzoic acid is a complex organic compound that features a benzothiophene core, a phenyl group, and a benzoic acid moiety

Preparation Methods

The synthesis of 4-{[(E)-(4-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]oxy}phenyl)methylidene]amino}benzoic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzothiophene core: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the ester linkage: This involves the reaction of the benzothiophene derivative with a phenol derivative in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide).

    Formation of the Schiff base: The final step involves the condensation of the ester with an amine derivative to form the Schiff base linkage.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

4-{[(E)-(4-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]oxy}phenyl)methylidene]amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can reduce the Schiff base to an amine.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions include various substituted derivatives and reduced forms of the compound.

Scientific Research Applications

4-{[(E)-(4-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]oxy}phenyl)methylidene]amino}benzoic acid has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, which can provide insights into its potential therapeutic uses.

Mechanism of Action

The mechanism of action of 4-{[(E)-(4-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]oxy}phenyl)methylidene]amino}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its antimicrobial properties. The molecular pathways involved include the inhibition of folic acid synthesis in bacteria, leading to their inability to proliferate.

Comparison with Similar Compounds

Similar compounds to 4-{[(E)-(4-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]oxy}phenyl)methylidene]amino}benzoic acid include:

    4-[(E)-1-{2-hydroxy-5-[(E)-2-(aryl)-1-diazenyl]phenyl}methylidene]amino]benzoates: These compounds have similar structural features but differ in the substituents on the phenyl ring.

    2-chloroquinoline-3-carbaldehyde derivatives: These compounds share the quinoline core and exhibit similar antimicrobial properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H14ClNO4S

Molecular Weight

435.9 g/mol

IUPAC Name

4-[[4-(3-chloro-1-benzothiophene-2-carbonyl)oxyphenyl]methylideneamino]benzoic acid

InChI

InChI=1S/C23H14ClNO4S/c24-20-18-3-1-2-4-19(18)30-21(20)23(28)29-17-11-5-14(6-12-17)13-25-16-9-7-15(8-10-16)22(26)27/h1-13H,(H,26,27)

InChI Key

FAYBYFYFPYYQBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)OC3=CC=C(C=C3)C=NC4=CC=C(C=C4)C(=O)O)Cl

Origin of Product

United States

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